(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide is an organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[d]thiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring, with various substituents that can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the benzo[d]thiazole derivative in the presence of a base.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, typically using ethyl iodide or ethyl bromide in the presence of a base.
Formation of the Ylidene Acetamide: The final step involves the condensation of the substituted benzo[d]thiazole with acetamide under basic or acidic conditions to form the (Z)-ylidene isomer.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the ylidene group, potentially converting it to a single bond and forming a saturated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, where nucleophiles can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated derivatives of the ylidene group.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the benzo[d]thiazole core, which is known for its bioactivity. Researchers can explore its potential as a lead compound in drug discovery.
Medicine
In medicine, derivatives of benzo[d]thiazole have been investigated for their therapeutic potential. This compound could be studied for its efficacy in treating diseases such as cancer, bacterial infections, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new polymers, dyes, or agrochemicals, leveraging its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide would depend on its specific biological target. Generally, benzo[d]thiazole derivatives can interact with various enzymes or receptors, inhibiting their activity or modulating their function. The compound may bind to DNA, proteins, or other biomolecules, disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
The uniqueness of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide lies in its specific combination of substituents, which can influence its reactivity and biological activity. The presence of the allyl and ethoxy groups, along with the ylidene acetamide moiety, provides a distinct set of chemical properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-8-16-12-7-6-11(18-5-2)9-13(12)19-14(16)15-10(3)17/h4,6-7,9H,1,5,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPNVHWUYGRYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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